molecular formula C18H16FNO3SD4 B602708 Prasugrel-d4 Metabolite R-138727 CAS No. 1217222-86-0

Prasugrel-d4 Metabolite R-138727

Cat. No.: B602708
CAS No.: 1217222-86-0
M. Wt: 353.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prasugrel-d4 Metabolite R-138727 is a deuterium-labeled analog of the active metabolite of the antiplatelet drug Prasugrel. This compound serves as a critical analytical standard in pharmaceutical and metabolic research, particularly for the quantitative analysis of the active metabolite R-138727 using techniques like mass spectrometry. Its primary research value lies in investigating the pharmacokinetics and metabolic fate of Prasugrel, aiding in the understanding of its biotransformation and distribution. The active moiety, R-138727, is a potent, irreversible antagonist of the P2Y12 receptor on platelets. Its mechanism of action involves the formation of a disulfide bridge with cysteine residues (Cys97 and Cys175) of the human P2Y12 receptor, which permanently inhibits ADP-induced platelet activation and aggregation. Recent research has revealed a complex interaction within Prasugrel's metabolic pathway, indicating that an intermediate metabolite (PIM; R-95913) can act as a reversible antagonist at the P2Y12 receptor. This suggests that R-138727 and its related metabolites are valuable tools for studying competitive binding and allosteric regulation of this key pharmacological target. Consequently, this compound is instrumental for advanced studies on platelet biology, thrombosis, and the optimization of antiplatelet therapies.

Properties

CAS No.

1217222-86-0

Molecular Formula

C18H16FNO3SD4

Molecular Weight

353.45

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

204204-73-9 (unlabelled)

Synonyms

Prasugrel metabolite M3 D4

tag

Prasugrel Impurities

Origin of Product

United States

Biochemical Pathways and Enzyme Systems Mediating the Formation of R 138727

Cytochrome P450 Isoforms Involved (CYP3A4, CYP2B6, CYP2C9, CYP2C19, CYP3A5)

Several CYP isoforms are capable of catalyzing the conversion of R-95913 to R-138727. The primary enzymes involved are CYP3A4 and CYP2B6, with smaller contributions from CYP2C9 and CYP2C19. researchgate.netresearchgate.net CYP3A5 also participates in this biotransformation. fda.gov The involvement of multiple CYP enzymes suggests a robust and redundant pathway for the activation of prasugrel (B1678051). fda.gov

Relative Contributions of Specific P450s to R-138727 Biotransformation

The members of the CYP3A subfamily, namely CYP3A4 and CYP3A5, are primarily responsible for the conversion of R-95913 to R-138727. fda.gov While both CYP3A4 and CYP3A5 are involved, in vitro studies have shown they have similar efficiencies in this conversion. fda.gov CYP2B6 also demonstrates significant activity in forming R-138727. fda.gov The rank order of activity for the formation of the major, more potent isomers (RS/RR) of R-138727 by expressed CYPs is CYP2B6 > CYP3A4 ~ CYP2C19 > CYP3A5 > CYP2C9. fda.gov

Table 2: Enzyme Kinetic Profiles for the Formation of R-138727 by Expressed CYP3A4 and CYP3A5

Expressed CYPKm (μM)Vmax (pmol/min/pmol CYP)Clint (Vmax/Km) (μL/min/pmol CYP)
CYP3A4 18 ± 20.50 ± 0.040.03
CYP3A5 48 ± 101.1 ± 0.20.02

Data from in vitro studies using microsomes from insect cells engineered to express these CYPs. fda.gov

Molecular and Cellular Mechanism of Action of R 138727 in Receptor Systems

Interaction Profile with the P2Y12 Purinergic Receptor

R-138727 exhibits a potent and irreversible interaction with the human P2Y12 receptor. nih.gov This interaction is non-competitive, meaning that R-138727 does not directly compete with the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), for the same binding site. Instead, it binds to a distinct site on the receptor, allosterically inhibiting its function. The binding of R-138727 to the P2Y12 receptor effectively prevents the conformational changes necessary for receptor activation by ADP, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation. drugbank.comahajournals.org

Studies utilizing recombinant human P2Y12 receptors have demonstrated that R-138727 potently inhibits receptor function with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. nih.gov This high-affinity interaction underscores the potent antiplatelet activity of the metabolite. The irreversible nature of this binding means that the inhibition of the P2Y12 receptor persists for the lifespan of the platelet, as the receptor is permanently modified. ahajournals.org

Identification of Key Cysteine Residues Involved in Covalent Binding (Cys97, Cys175)

The irreversible inhibition of the P2Y12 receptor by R-138727 is achieved through the formation of a covalent disulfide bond between the reactive thiol group of the metabolite and specific cysteine residues on the receptor. nih.gov Research has identified two key cysteine residues, Cys97 and Cys175, as being crucial for this interaction. nih.gov

Cys97 is located in the third transmembrane domain (TM3) of the P2Y12 receptor, while Cys175 is situated in the second extracellular loop (ECL2). nih.gov It is hypothesized that these two residues may form a disulfide bridge in the native state of the receptor. nih.gov Site-directed mutagenesis studies, where these cysteine residues were replaced with alanine, revealed that the inhibitory effect of R-138727 was abolished in cells expressing either the Cys97Ala or Cys175Ala mutant receptors. nih.gov This provides strong evidence for the direct involvement of both Cys97 and Cys175 in the covalent binding of R-138727. nih.gov

Further structural studies have provided a more detailed picture of this interaction, suggesting that Cys97 is the primary site of covalent attachment for R-138727. nih.gov The interaction with these cysteine residues leads to a conformational locking of the receptor in an inactive state.

Residue Location Role in R-138727 Binding
Cys97Third Transmembrane Domain (TM3)Primary covalent attachment site for R-138727. nih.govnih.gov
Cys175Second Extracellular Loop (ECL2)Essential for the inhibitory action of R-138727. nih.gov

Irreversible Receptor Inhibition and Downstream Signaling Modulation (e.g., cAMP Production) in Recombinant Cell Models

The P2Y12 receptor is a Gi-coupled receptor. Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.net Lowered cAMP levels contribute to the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a final common pathway for platelet aggregation.

By irreversibly binding to and inhibiting the P2Y12 receptor, R-138727 prevents the ADP-mediated inhibition of adenylyl cyclase. nih.gov Consequently, intracellular cAMP levels are maintained or increased, which in turn inhibits platelet activation. researchgate.net This mechanism has been demonstrated in recombinant cell models, such as Chinese hamster ovary (CHO) cells stably expressing the human P2Y12 receptor. nih.gov In these models, pre-treatment with R-138727 effectively blocks the ability of ADP to inhibit forskolin-stimulated cAMP production. nih.gov This demonstrates the direct impact of R-138727 on the primary signaling pathway regulated by the P2Y12 receptor.

Parameter Effect of ADP on P2Y12 Receptor Effect of R-138727 on P2Y12 Receptor
Adenylyl Cyclase ActivityInhibitionNo inhibition
Intracellular cAMP LevelsDecreaseMaintained or Increased
Platelet ActivationPromotionInhibition

Comparative Molecular Pharmacology with Other Thienopyridine Metabolites on P2Y12 Receptor Binding

R-138727 belongs to the thienopyridine class of P2Y12 inhibitors, which also includes the active metabolites of clopidogrel (B1663587) and ticlopidine. ahajournals.orgnih.gov While all these active metabolites share a common mechanism of irreversibly inhibiting the P2Y12 receptor through covalent binding to cysteine residues, there are notable differences in their metabolic activation and resulting pharmacological profiles. ahajournals.org

The formation of the active metabolite of prasugrel (B1678051), R-138727, is considered more efficient than that of the active metabolite of clopidogrel. ahajournals.org Prasugrel is rapidly hydrolyzed to an intermediate thiolactone, which is then converted to R-138727 in a single cytochrome P450 (CYP)-dependent step. ahajournals.org In contrast, the metabolic activation of clopidogrel is a two-step CYP-dependent process, with a significant portion of the parent drug being inactivated by esterases in the initial step. ahajournals.org This more efficient generation of R-138727 leads to higher plasma concentrations of the active metabolite and a more potent and consistent inhibition of platelet aggregation compared to clopidogrel. ahajournals.org

Studies comparing the in vivo formation of the active metabolites have shown that the extent of formation of R-138727 from prasugrel is significantly greater than that of the clopidogrel active metabolite from its parent drug. This difference in metabolic efficiency is a key factor contributing to the more pronounced and predictable antiplatelet effects observed with prasugrel.

Feature R-138727 (from Prasugrel) Active Metabolite of Clopidogrel
Metabolic Activation Efficient, one-step CYP-dependent oxidation from thiolactone intermediate. ahajournals.orgLess efficient, two-step CYP-dependent process with significant inactivation. ahajournals.org
Active Metabolite Formation Greater in vivo formation.Lower in vivo formation.
P2Y12 Receptor Binding Irreversible covalent binding to Cys97 and Cys175. nih.govIrreversible covalent binding to P2Y12 cysteine residues.
Resulting Platelet Inhibition More potent and consistent. ahajournals.orgLess potent and more variable.

Application of Prasugrel D4 Metabolite R 138727 As a Stable Isotope Labeled Standard in Quantitative Research

Principle and Advantages of Stable Isotope Internal Standards (SIL-IS) in Bioanalytical Assays

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), internal standards are critical for ensuring accurate and reproducible results. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where several atoms have been replaced with their heavier stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com For Prasugrel-d4 Metabolite R-138727, four hydrogen atoms are replaced with deuterium. lgcstandards.com

The fundamental principle behind using a SIL-IS is that its chemical and physical properties are nearly identical to the unlabeled analyte. acanthusresearch.com This similarity ensures that the SIL-IS and the analyte behave consistently during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com By adding a known quantity of the SIL-IS to the biological samples at the beginning of the analytical process, any variability introduced during these steps can be corrected. wuxiapptec.com

The advantages of using a SIL-IS like this compound are significant:

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification. wuxiapptec.com

Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, SIL-IS significantly improves the precision and accuracy of the assay. scispace.com Studies have shown that using a SIL internal standard results in significantly lower variance compared to using a structural analogue. scispace.com

Enhanced Reliability: The use of SIL-IS leads to more robust and reliable bioanalytical methods, which is crucial for regulated studies such as pharmacokinetic and bioavailability/bioequivalence studies. nih.gov

Methodologies for Synthesis and Isotopic Incorporation of R-138727-d4

The synthesis of this compound involves the specific incorporation of four deuterium atoms into the cyclopropyl (B3062369) moiety of the molecule. The IUPAC name for this labeled compound is (2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid. lgcstandards.com

The general approach to creating such a stable isotope-labeled standard involves multi-step organic synthesis. While the precise, proprietary synthesis methods are not publicly detailed, the process would logically start with a deuterated precursor. For R-138727-d4, a key starting material would be a deuterated cyclopropyl derivative. The synthesis would then proceed through a series of chemical reactions to build the final molecule, attaching the deuterated cyclopropyl group to the core structure of the prasugrel (B1678051) metabolite.

Key considerations in the synthesis of a high-quality SIL-IS include:

High Isotopic Purity: The labeled standard must have a very low content of the unlabeled analyte to avoid interference with the measurement of the actual analyte in the sample. acanthusresearch.com

Stability of the Label: The deuterium atoms must be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com In R-138727-d4, the deuterium atoms are on the cyclopropyl ring, a stable position not prone to exchange. lgcstandards.com

Chemical Purity: The final product must be free of other chemical impurities that could interfere with the analytical method.

Utilization in Preclinical Pharmacokinetic and Drug Disposition Studies

This compound is instrumental in preclinical pharmacokinetic (PK) and drug disposition studies conducted in animal models like dogs, rodents, and non-human primates. These studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).

In a typical preclinical PK study, the test animal is administered prasugrel. Blood samples are then collected at various time points. To analyze these samples, a known amount of this compound is added to each plasma sample as an internal standard. The samples are then processed and analyzed by LC-MS/MS to determine the concentration of the active metabolite, R-138727.

For instance, a study in dogs investigated the contribution of the intestine and liver to the formation of the active metabolite R-138727 after intraduodenal administration of prasugrel. nih.gov By using a robust analytical method, which would typically employ a stable isotope-labeled internal standard, the researchers were able to accurately measure the concentrations of R-138727 in the portal vein, hepatic vein, and systemic circulation. nih.gov

The use of this compound allows for the precise determination of key pharmacokinetic parameters of the active metabolite, as illustrated in the hypothetical data table below, which is representative of data that would be generated in such studies.

Table 1: Representative Pharmacokinetic Parameters of R-138727 in a Preclinical Model
ParameterValueUnit
Cmax (Maximum Concentration)495ng/mL
Tmax (Time to Maximum Concentration)0.5hours
AUC (Area Under the Curve)529ng·h/mL
t½ (Half-life)4hours

This table contains representative data based on findings from preclinical studies. nih.govnih.gov

Role in In Vitro Drug Metabolism and Enzyme Inhibition/Induction Profiling

This compound also plays a critical role in in vitro studies designed to investigate the metabolic pathways of prasugrel and its potential to interact with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system. nih.gov

These in vitro systems, such as human liver microsomes or recombinant human CYP enzymes, are used to identify which enzymes are responsible for the conversion of the intermediate metabolite (R-95913) to the active metabolite (R-138727). nih.gov In these experiments, the formation of R-138727 is monitored over time. The use of this compound as an internal standard allows for the accurate quantification of the R-138727 formed in these complex biological matrices.

Furthermore, in vitro studies are conducted to determine if prasugrel or its metabolites inhibit or induce the activity of CYP enzymes. This is important for predicting potential drug-drug interactions. In these assays, the activity of a specific CYP enzyme is measured by monitoring the metabolism of a known probe substrate. To assess inhibition, various concentrations of the test compound (e.g., prasugrel or its metabolites) are added. The quantification of the probe substrate's metabolite relies on a stable isotope-labeled internal standard for that specific metabolite, but the accurate preparation of the test compound concentrations often involves the use of standards like this compound.

The data generated from these in vitro studies are crucial for building a comprehensive metabolic and drug-interaction profile for a new drug candidate. The table below provides a hypothetical example of the kind of data that can be generated.

Table 2: Representative Data from an In Vitro Enzyme Inhibition Study
CYP IsoformInhibitorIC₅₀ (µM)
CYP2C19R-138727> 50
CYP3A4R-138727> 50
CYP2C9R-138727> 50

This table represents hypothetical data indicating a low potential for inhibition of major CYP enzymes by the active metabolite, a finding that would be determined using precise quantitative methods. nih.gov

Advanced Analytical Method Development for R 138727 and Its Isotopic Variants

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for R-138727-d4

LC-MS/MS has emerged as the preferred technique for the quantification of R-138727 and its isotopic variants due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov

Detection Parameters in Multiple Reaction Monitoring (MRM) Mode

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantifying R-138727 and its deuterated internal standard, R-138727-d4. researchgate.netnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

For the derivatized R-138727, the [M+H]+ ion is typically selected as the precursor ion. A common transition monitored is m/z 498.3 → 206.0. nih.gov For the internal standard, a different but structurally related compound is often used. For example, when emtricitabine (B123318) is used as the internal standard, the transition m/z 248.2 → 130.1 is monitored. nih.gov When a deuterated internal standard like Prasugrel-d4 Metabolite R-138727 is used, the precursor and product ions will have a higher mass-to-charge ratio due to the presence of deuterium (B1214612) atoms. The specific MRM transitions for R-138727-d4 would be determined by its exact mass and fragmentation pattern.

The optimization of MS parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) is essential for maximizing signal intensity. figshare.com These parameters are determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer and systematically varying the voltages to find the optimal settings. figshare.com

Strategies for Sample Preparation and Chemical Stabilization of the Thiol Moiety

The thiol group in R-138727 is highly reactive and prone to oxidation, making it unstable in biological samples. researchgate.netnih.gov To overcome this, a crucial step in the analytical workflow is the immediate derivatization of the thiol moiety upon sample collection. nih.gov This chemical stabilization ensures the integrity of the analyte during sample processing and storage. nih.gov

Two common derivatizing agents used for this purpose are:

Bromomethoxyacetophenone: This reagent reacts with the thiol group to form a stable thioether derivative. nih.govnih.gov This method has been successfully used to stabilize R-138727 in human plasma, allowing for the subsequent separation of its stereoisomers. nih.gov

N-Ethyl Maleimide (NEM): NEM is another effective alkylating agent that rapidly and specifically reacts with thiols to form a stable adduct. nih.govnih.gov This derivatization is essential for preventing the autooxidation of the thiol group. mdpi.com The use of NEM has been reported in several validated LC-MS/MS methods for the quantification of R-138727 in human plasma. researchgate.netnih.gov Isotopically labeled NEM, such as d5-NEM, can also be used to introduce a mass tag for more advanced analytical strategies. mdpi.com

Following derivatization, sample extraction is typically performed to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common techniques employed. researchgate.netnih.gov

Method Validation Criteria for Research Applications

A robust bioanalytical method must be validated to ensure its reliability for research applications. The validation is performed according to established guidelines and assesses several key parameters:

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.A coefficient of determination (r²) ≥ 0.99. researchgate.netnih.gov
Sensitivity The lowest concentration of the analyte that can be reliably measured, defined by the Lower Limit of Quantification (LLOQ).The analyte response at the LLOQ should be at least 5 times the response of a blank sample. nih.gov
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. nih.gov
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). nih.gov
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). nih.gov
Matrix Effects The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent and reproducible. nih.gov

Application in Biological Matrices for Research Sample Analysis

The validated LC-MS/MS methods are widely applied for the analysis of R-138727 in various biological matrices to support preclinical and clinical research.

Plasma: Human plasma is the most common matrix for pharmacokinetic studies of prasugrel (B1678051). researchgate.netnih.govnih.govnih.gov The developed methods have been successfully used to determine the concentration-time profiles of R-138727 in human plasma samples. nih.gov

Liver Microsomes: Human liver microsomes are used in in vitro studies to investigate the metabolic pathways of drugs. researchgate.netnih.gov The formation of R-138727 from its precursor can be studied in incubations with liver microsomes, and correlation analyses with specific cytochrome P450 (CYP) enzyme activities can help identify the enzymes responsible for its formation. researchgate.net

Cellular Extracts: The analysis of R-138727 in cellular extracts is essential for in vitro pharmacology studies. For example, the interaction of R-138727 with its target receptor, P2Y12, has been investigated using recombinant cell lines expressing the receptor. nih.gov

Preclinical and in Vitro Research Investigations of R 138727

Ex Vivo Platelet Aggregation Studies in Non-Human Primate Models

Research in non-human primate models has been instrumental in characterizing the antiplatelet effects of R-138727. In a study involving a non-human primate model of acute ischemic stroke, a single intravenous administration of R-138727 resulted in significant and sustained dose-related effects on platelets for up to 24 hours. researchgate.net These ex vivo assessments, conducted on blood samples taken from the animals, confirmed the potent and lasting inhibition of platelet function following administration of the active metabolite.

In Vitro Studies on Platelet Activation and Aggregation Mechanisms

In vitro studies have been crucial in defining the specific molecular interactions and functional consequences of R-138727 on platelets.

R-138727 is an effective antagonist of the P2Y12 receptor and a potent inhibitor of ADP-induced platelet aggregation. nih.gov It is composed of four stereoisomers, with the (R,S)-isomer being the most potent, followed by the (R,R)-isomer. nih.gov The inhibitory activity of R-138727 is largely dependent on its (R,S)-isomer, highlighting the stereoselectivity of its action. nih.gov The binding of R-138727 to the P2Y12 receptor is irreversible. nih.gov

The mechanism of action involves the interaction of R-138727 with specific cysteine residues on the P2Y12 receptor. nih.gov Studies have shown that R-138727 interacts with cysteine 97, located in the third transmembrane region, and cysteine 175, in the second extracellular loop of the receptor. nih.gov These residues are believed to form a disulfide bridge in the native receptor, and the interaction with R-138727 irreversibly inhibits receptor function. nih.gov

Further in vitro research has explored the impact of R-138727 on thrombin generation. The active metabolite was found to decrease peak thrombin levels, increase the lag time, and increase the time to peak thrombin. nih.gov

Below is a summary of the inhibitory potency of R-138727 and its components on ADP-induced platelet aggregation. nih.gov

CompoundDescriptionPotency Rank
R-99224Mixture of (R,S)- and (S,R)-isomers1
R-138727Mixture of four stereoisomers2
R-100364Mixture of (R,R)- and (S,S)-isomers3

Investigation of R-138727 in Preclinical Models of Thrombotic Events

The efficacy of R-138727 in the context of thrombotic events has been evaluated in preclinical models, most notably in a non-human primate model of ischemic stroke. researchgate.netnih.gov In this model, middle cerebral artery occlusion (MCAO) was induced to mimic the conditions of an acute ischemic stroke. researchgate.net

Administration of R-138727 one hour after MCAO induction demonstrated significant therapeutic benefits. The treatment significantly increased the total patency rate of the middle cerebral artery. researchgate.net Furthermore, R-138727 significantly reduced the total ischemic infarction volumes, including those in the basal ganglia and white matter, as well as hemorrhagic infarction. researchgate.net

The table below summarizes the key findings from the non-human primate model of ischemic stroke. researchgate.net

ParameterOutcome with R-138727 Treatment
Middle Cerebral Artery PatencySignificantly increased
Total Ischemic Infarction VolumeSignificantly reduced
Basal Ganglia Infarction VolumeSignificantly reduced
White Matter Infarction VolumeSignificantly reduced
Hemorrhagic InfarctionSignificantly reduced
Overall Neurological DeficitsSignificantly reduced
ConsciousnessImproved
Sensory SystemImproved
Motor SystemImproved
Musculoskeletal CoordinationImproved

Enzymatic Characterization Studies in Isolated Microsomal and Cytosolic Systems

The formation of the active metabolite R-138727 from its precursors has been a subject of enzymatic characterization studies. While the initial oxidation of the thiolactone metabolite of prasugrel (B1678051) is mediated by hepatic cytochromes P450, the final step in the generation of R-138727 involves cytosolic enzymes. researchgate.net

Studies using human liver cytosol have identified that glutaredoxin and thioredoxin are involved in the production of R-138727. researchgate.net Following gel filtration chromatography of human liver cytosol, two active peaks corresponding to R-138727-producing activity were detected in the presence of glutathione. researchgate.net Further analysis indicated that glutaredoxin contributes to a greater extent to the formation of R-138727 in the human liver than thioredoxin. researchgate.net

Computational and Structural Biology Research on R 138727 and Its Receptor Interactions

Molecular Docking and Dynamics Simulations of R-138727 Binding to the P2Y12 Receptor

The binding of R-138727 to the P2Y12 receptor, a G-protein coupled receptor crucial for platelet aggregation, has been extensively studied using molecular docking and computational modeling techniques. researchgate.netnih.gov A landmark achievement in this area was the determination of the crystal structure of the human P2Y12 receptor in complex with R-138727. nih.gov This structural data has been instrumental in understanding the precise binding mode of the inhibitor.

Molecular docking simulations, based on the crystal structure, have revealed the orientation of R-138727 within the receptor's binding pocket. nih.gov These models show the (R)-configuration of the reactive thiol group and the (S)-configuration at the benzylic position of R-138727 binding to the P2Y12 receptor before the formation of a covalent bond. nih.gov The binding site is a bifurcated cavity located on the extracellular side of the receptor. nih.gov

A key finding from both experimental and computational studies is the irreversible nature of R-138727's binding, which is achieved through the formation of a disulfide bond with specific cysteine residues on the P2Y12 receptor. nih.govnih.gov Mutagenesis studies have identified Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop as the crucial residues for this covalent interaction. nih.govnih.gov The formation of this disulfide bridge effectively and irreversibly blocks the receptor, preventing its activation by endogenous agonists like ADP. nih.gov

While detailed molecular dynamics simulations specifically for the Prasugrel-d4 metabolite R-138727 are not extensively published, such simulations are a common next step after initial docking studies to explore the dynamic nature of the ligand-receptor interaction over time. These simulations can provide insights into the conformational changes of the receptor upon ligand binding and the stability of the formed covalent bond. For instance, molecular dynamics simulations have been used to study the binding of other P2Y12 antagonists and have highlighted the importance of the membrane environment in modulating ligand binding. nih.gov

Table 1: Key Residues in the P2Y12 Receptor Interacting with R-138727

ResidueLocationRole in InteractionCitation
Cys97Third Transmembrane DomainForms a covalent disulfide bond with the thiol group of R-138727. nih.govnih.gov
Cys175Second Extracellular LoopForms a covalent disulfide bond with the thiol group of R-138727. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of R-138727 Stereoisomers

R-138727 is a chiral molecule, existing as four distinct stereoisomers due to two chiral centers. nih.gov The stereochemistry of R-138727 has been shown to be a critical determinant of its biological activity, a classic example of a structure-activity relationship (SAR).

In vitro studies have demonstrated a clear rank order of potency among the four stereoisomers in inhibiting ADP-induced platelet aggregation. nih.gov The (R,S)-isomer is the most potent, followed by the (R,R)-isomer, while the (S,S) and (S,R) isomers are significantly less active. nih.gov This stereoselectivity highlights the importance of the specific three-dimensional arrangement of the atoms for optimal interaction with the P2Y12 receptor's binding site. The (R)-configuration at the carbon atom bearing the thiol group is particularly crucial for the inhibitory activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using mathematical models. While comprehensive QSAR studies specifically for the R-138727 stereoisomers are not widely published, theoretical chemistry methods have been employed to investigate the molecular properties of these isomers. researchgate.net Such studies, which calculate properties like relative stability and dipole moments, can provide a foundation for future QSAR models to quantitatively predict the inhibitory potency of different stereoisomers and guide the design of new, more effective P2Y12 inhibitors. researchgate.net

Table 2: Stereoisomers of R-138727 and their Relative Potency

StereoisomerConfiguration at Thiol-bearing CarbonConfiguration at Benzylic CarbonRelative Potency in Platelet Aggregation InhibitionCitation
(R,S)-isomerRSMost Potent nih.gov
(R,R)-isomerRRPotent nih.gov
(S,S)-isomerSSLess Potent nih.gov
(S,R)-isomerSRLess Potent nih.gov

In Silico Modeling of Metabolic Transformations and Enzyme Specificity Related to R-138727

Prasugrel (B1678051) is a prodrug that requires metabolic activation to form R-138727. researchgate.netnih.gov In silico modeling plays a crucial role in understanding and predicting the metabolic pathways involved in this transformation.

The bioactivation of prasugrel is a two-step process. researchgate.netnih.gov First, prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine, to an inactive intermediate thiolactone metabolite, R-95913. researchgate.netresearchgate.net This intermediate is then converted to the active metabolite, R-138727, in a second step that is dependent on cytochrome P450 (CYP) enzymes in the liver. nih.govresearchgate.net

In silico and in vitro studies have identified the specific CYP isoenzymes responsible for this crucial oxidative step. researchgate.net The formation of R-138727 is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. nih.govresearchgate.net Computational models can predict the sites of metabolism on a molecule and the likelihood of interaction with different CYP enzymes. nih.gov These predictions, based on the substrate's structure and the enzyme's active site topology, are valuable tools in drug development to anticipate metabolic pathways and potential drug-drug interactions. nih.gov

The knowledge of the specific enzymes involved in the metabolism of prasugrel to R-138727 is critical for understanding inter-individual variability in drug response, which can be influenced by genetic polymorphisms in CYP enzymes. nih.gov

Emerging Research Avenues and Methodological Advancements

Development of Novel Isotope-Labeled Probes for Metabolic Tracing of R-138727

The synthesis and availability of stable isotope-labeled compounds, such as Prasugrel-d4 Metabolite R-138727, represent a significant methodological advancement for the preclinical and clinical investigation of prasugrel (B1678051). axios-research.com These labeled probes are indispensable for modern bioanalytical techniques, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core utility of a deuterated probe like this compound lies in its application as an internal standard. axios-research.com In pharmacokinetic studies, where the concentration of the active metabolite R-138727 in biological matrices like human plasma is measured, the addition of a known quantity of the d4-labeled version allows for precise quantification. nih.gov Because the deuterated form is chemically identical to the native metabolite but has a different mass, it can be distinguished by the mass spectrometer. This allows it to co-elute chromatographically and undergo the same extraction and ionization processes as the target analyte, correcting for any sample loss or variability during the analytical procedure. This ensures a high degree of accuracy and reproducibility in determining the metabolite's concentration over time. nih.gov

While primarily used for quantification, the principle of isotope labeling is the foundation of metabolic tracing studies. Advanced research could extend the use of such probes beyond simple quantification to detailed metabolic flux analysis, tracking the transformation and fate of the parent drug through its metabolic pathways in complex biological systems.

Integration of Omics Technologies in Metabolite Research of Prasugrel

The advent of high-throughput "omics" technologies has revolutionized the study of drug metabolism, moving beyond the analysis of a single compound to a systems-level understanding of a drug's impact. The integration of metabolomics, proteomics, and genomics is opening new avenues in prasugrel research.

Metabolomics: This field, which involves the comprehensive analysis of all small-molecule metabolites in a biological system, has been directly applied to prasugrel research. Recent studies have utilized mass spectrometry-based metabolomics to simultaneously quantify the pharmacokinetics of prasugrel's active metabolite (PAM; R-138727) and its inactive intermediate metabolite (PIM; R-95913). nih.govnih.gov This approach has yielded critical findings, revealing that high concentrations of the intermediate metabolite can negatively interfere with the antiplatelet activity of the active metabolite. nih.govnih.gov This discovery, enabled by metabolomics, highlights a complex interplay that may contribute to the variability in patient response to prasugrel.

Proteomics: Proteomics, the large-scale study of proteins, can be used to understand how prasugrel and its metabolites affect the entire plasma proteome. This could identify downstream effects of P2Y12 receptor inhibition or uncover off-target effects. For example, large-scale plasma proteomics can detect how various medications alter the levels of abundant proteins, including coagulation factors and components of the immune system. medrxiv.org Applying this to prasugrel could reveal novel biomarkers of drug response or its effect on thrombo-inflammatory pathways. nih.gov

In Silico and Integrated Approaches: Computational methods, such as molecular dynamics simulations, are being used alongside omics data to model the interaction of metabolites with their targets. In the case of prasugrel, simulations have been used to investigate the binding of both the active (R-138727) and intermediate (R-95913) metabolites to the P2Y12 receptor, providing a molecular basis for the observed antagonistic effect of the intermediate metabolite. nih.gov The integration of these various omics platforms provides a holistic view of a drug's action, from genetic predisposition to its ultimate effect on cellular protein and metabolite networks. mdpi.com

Table 1: Application of Omics Technologies in Prasugrel Metabolite Research

Omics Technology Application to Prasugrel/R-138727 Research Key Findings/Potential
Metabolomics Simultaneous pharmacokinetic profiling of active (R-138727) and intermediate (R-95913) metabolites. nih.gov Revealed that the intermediate metabolite can antagonize the active metabolite, explaining some variability in drug response. nih.govnih.gov
Proteomics Analysis of the plasma proteome in response to prasugrel treatment. Potential to identify novel biomarkers of efficacy, off-target effects, and downstream consequences of P2Y12 inhibition. medrxiv.org
Genomics Study of genetic polymorphisms in enzymes responsible for prasugrel metabolism (e.g., CYPs). Helps explain inter-individual differences in metabolite formation and clinical outcomes.
In Silico Modeling Molecular dynamics simulations of metabolite-receptor interactions. Provided a structural hypothesis for how the intermediate metabolite competes with the active metabolite at the P2Y12 receptor. nih.gov

Advanced Imaging Techniques for Studying R-138727 Distribution in Preclinical Models

A significant challenge in pharmacology is understanding not just the concentration of a drug or its metabolite in the blood, but its precise distribution within tissues and even individual cells. Advanced imaging techniques are emerging that can visualize the spatial arrangement of molecules directly in tissue samples.

Mass Spectrometry Imaging (MSI) is a powerful technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy. It allows for the label-free mapping of drugs, metabolites, and endogenous biomolecules across a thin section of tissue. While specific applications of MSI for R-138727 are not yet widely published, the technology holds immense potential. For instance, high-resolution techniques like Gas Cluster Ion Beam Secondary Ion Mass Spectrometry (GCIB-SIMS) have been used to visualize the subcellular localization of metabolic pathways. nih.gov

Applying MSI to preclinical models treated with prasugrel could provide unprecedented insights into:

Target Site Accumulation: Visualizing the concentration of R-138727 directly at sites of thrombosis or within platelets.

Off-Target Distribution: Identifying potential accumulation in other organs, which could relate to unexpected biological effects.

Metabolic Hotspots: Mapping the location of both the parent drug and its various metabolites (R-95913 and R-138727) within metabolically active organs like the liver to better understand the bioactivation process.

This technology could bridge the gap between systemic pharmacokinetic data and the localized drug action at the tissue and cellular level.

Challenges and Future Directions in Metabolite-Focused Drug Discovery Research for Thienopyridines

The research into thienopyridine metabolites has underscored several challenges and illuminated future directions for antiplatelet therapy.

Challenges:

Metabolic Complexity and Variability: Thienopyridines are prodrugs that rely on complex, multi-step metabolic activation. nih.gov This process is a major source of inter-individual variability in clinical response, a phenomenon often termed "resistance". nih.govumcutrecht.nl

Active and Interfering Metabolites: The discovery that an intermediate prasugrel metabolite (R-95913) can antagonize the active metabolite (R-138727) adds a new layer of complexity. nih.gov This highlights the need to study the entire metabolic cascade, not just the final active compound.

Metabolite Instability: The active thiol metabolites of thienopyridines are chemically reactive and unstable, which has historically hampered their in vitro study and the development of reliable assays. nih.gov

Future Directions:

Personalized Therapy: A deeper understanding of the metabolic pathways and their genetic determinants will continue to drive the personalization of antiplatelet therapy. Metabolomic and pharmacogenomic profiling could one day be used to select the right drug for the right patient.

Beyond Prodrugs: The inherent challenges of metabolic activation have spurred the development of new antiplatelet agents that are direct-acting and reversible P2Y12 inhibitors (e.g., ticagrelor, cangrelor). nih.govoup.com These drugs bypass the need for hepatic metabolism, leading to a faster onset of action and more consistent platelet inhibition.

Refining Existing Therapies: For existing thienopyridines like prasugrel, research will focus on optimizing their use. This includes understanding the impact of co-administered drugs and clinical factors that influence the balance between active and intermediate metabolites to maximize therapeutic benefit while minimizing risks. nih.govnih.gov

The continued focus on metabolite-centric research, using advanced analytical and imaging tools, remains crucial for improving the safety and efficacy of the thienopyridine class of drugs.

Q & A

Q. Advanced

  • Derivatization : BMAP (10 mM) is added post-incubation to stabilize the free thiol group and prevent dimerization .
  • GSH supplementation : 5 mM GSH in incubations traps reactive intermediates as mixed disulfides, mimicking in vivo conditions .
  • Temperature control : Assays are conducted at 37°C with NADPH-regenerating systems to maintain enzymatic activity .

How does the metabolic pathway of Prasugrel to R-138727 differ from other thienopyridines like Clopidogrel?

Basic
Prasugrel’s pathway is more efficient due to fewer enzymatic steps and reduced dependence on CYP2C19, which is a bottleneck in Clopidogrel activation. Prasugrel’s intermediate (R-95913) is metabolized primarily by CYP3A4/5 and CYP2B6, whereas Clopidogrel requires sequential CYP2C19- and CYP3A4-mediated steps, leading to higher interpatient variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.